Pyridinium dichromate
Description
Structure
2D Structure
Properties
IUPAC Name |
hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium;pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5N.2Cr.2H2O.5O/c2*1-2-4-6-5-3-1;;;;;;;;;/h2*1-5H;;;2*1H2;;;;;/q;;2*+1;;;;;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBVKBFIWMOMHF-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC=C1.C1=CC=NC=C1.O[Cr](=O)(=O)O[Cr](=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cr2N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20039-37-6 | |
| Record name | Pyridinium dichromate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020039376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PYRIDINIUM DICHROMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7AV7UFN7K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Investigations of Pyridinium Dichromate Oxidations
Elucidation of Reaction Pathways
Understanding the precise mechanism of PDC oxidations is crucial for predicting reaction outcomes and optimizing conditions. Research has led to several proposed pathways, often drawing parallels with other chromium(VI) oxidants.
Detailed Mechanistic Hypotheses for PDC-Mediated Transformations
Several detailed hypotheses have been put forward to explain the intricacies of oxidations specifically mediated by PDC. These often consider the nature of the active oxidizing species and the types of intermediates involved.
A central feature of most proposed mechanisms for PDC oxidations is the initial formation of a chromate (B82759) ester. numberanalytics.comacsgcipr.orgmsu.edu This intermediate arises from the reaction between the alcohol and the chromium(VI) center of the PDC. numberanalytics.com The decomposition of this ester, often through the transfer of an alpha-proton, leads to the formation of the carbonyl compound. wikipedia.org The stability and reactivity of this chromate ester are influenced by the solvent and other reaction conditions.
In acidic media, it is proposed that PDC becomes protonated, forming a more potent oxidizing species. ijrti.orgresearchgate.netmalayajournal.org This protonated PDC is considered the active electrophile that reacts with the substrate. ijrti.org The rate of oxidation often shows a direct dependence on the concentration of the acid catalyst, supporting the involvement of a protonated chromium(VI) species in the rate-determining step. ijrti.orgresearchgate.netjetir.org This acid catalysis is a key factor in many PDC-mediated oxidations of various organic substrates, including alcohols and active methylene (B1212753) compounds. ijrti.orgscispace.com
While many PDC oxidations are believed to proceed via two-electron transfer pathways, the possibility of single-electron transfer (SET) and the involvement of radical intermediates has also been investigated. researchgate.netnih.gov However, in many studies involving the oxidation of organic acids and alcohols with PDC, the reactions failed to induce the polymerization of acrylonitrile, a common test for the presence of free radicals. malayajournal.orgjetir.orgscispace.com This suggests that a one-electron oxidation mechanism giving rise to free radicals is unlikely in these specific cases. jetir.org The reaction is often considered to involve a two-electron oxidation process. scispace.com
Kinetic Studies of PDC Oxidation Reactions
Kinetic studies provide valuable insights into the reaction mechanism by determining the rate law and the influence of various factors on the reaction rate. For PDC oxidations, these studies often reveal the order of the reaction with respect to the oxidant, the substrate, and any catalysts.
In many cases, the oxidation of organic substrates by PDC follows first-order kinetics with respect to PDC. malayajournal.orgjetir.orgscispace.com The dependence on the substrate concentration can be more complex, sometimes exhibiting Michaelis-Menten type kinetics, which suggests the formation of a pre-equilibrium complex between the oxidant and the substrate. ijrti.orgjetir.orgjetir.org
The rate of PDC oxidations is often influenced by the solvent polarity. For instance, the oxidation of alanine (B10760859) by PDC showed an increased rate with an increase in the polarity of the medium. malayajournal.org Conversely, the oxidation of primary alcohols by PDC was favored by a low dielectric constant of the medium. scispace.com
The effect of acidity has also been a key area of investigation. The oxidation of various substrates, including formic and oxalic acids, lactic acid, and active methylene compounds, is catalyzed by acid. ijrti.orgresearchgate.netjetir.org The rate of reaction typically increases with an increase in hydrogen ion concentration. ijrti.orgresearchgate.net
Kinetic isotope effect studies have also been employed to probe the rate-determining step. For example, a substantial primary kinetic isotope effect was observed in the oxidation of α-deuterioformic acid, indicating that the C-H bond is broken in the rate-determining step. jetir.org
Table 1: Kinetic Data for the Oxidation of Various Substrates by PDC
| Substrate | Order in PDC | Order in Substrate | Acid Dependence | Solvent | Key Findings | Reference(s) |
|---|---|---|---|---|---|---|
| Formic and Oxalic Acids | First | Michaelis-Menten | Acid-catalyzed | Dimethylsulfoxide | Presence of a symmetrical cyclic transition state in the rate-determining step. | jetir.org |
| Lactic Acid | --- | First | Acid-catalyzed | Aqueous Perchloric Acid | Active oxidizing species is protonated PDC. | researchgate.net |
| Acetyl Acetone (B3395972) and Benzoyl Acetone | First | Michaelis-Menten | Acid-catalyzed | Aqueous Methane Carboxylic Acid | Protonated PDC is the active oxidant, reacting with the enolic form of the substrate. | ijrti.org |
| Alanine | First | First | Fractional order in H+ | DMSO-H2O | Rate increases with increasing solvent polarity. | malayajournal.org |
| Primary Alcohols | First | First | Acid-catalyzed | Dimethylsulfoxide | Rate increases with decreasing dielectric constant of the medium. | scispace.com |
| Unsaturated Acids | First | Michaelis-Menten | Acid-catalyzed | Dimethylsulfoxide | A three-centered transition state is involved in the reaction process. | rasayanjournal.co.in |
Reaction Order Dependencies on Substrates and PDC Concentration
The determination of reaction order with respect to the oxidant (PDC) and the substrate is fundamental to elucidating the oxidation mechanism. Kinetic studies typically involve systematic variation of the concentration of one reactant while keeping others in excess.
Pseudo-First Order Kinetics Studies
In the kinetic analysis of PDC oxidations, experiments are commonly conducted under pseudo-first-order conditions, where the substrate concentration is maintained in large excess compared to the PDC concentration. ijrti.org This approach simplifies the rate law, allowing the order of reaction with respect to PDC to be determined accurately. Investigations across a variety of substrates, including active methylene compounds, alcohols, and amino acids, have consistently shown that the reaction follows first-order kinetics with respect to PDC. ijrti.orgscispace.comajrconline.org
This is evidenced by the linearity of plots of the logarithm of the remaining PDC concentration versus time. scispace.com Furthermore, the calculated pseudo-first-order rate constants (k_obs) remain constant even when the initial concentration of PDC is varied, confirming the first-order dependence on the oxidant. ijrti.orgscispace.com For instance, in the oxidation of aliphatic alcohols and active methylene compounds, a direct first-order relationship with PDC concentration is observed. scispace.comijrti.org
Michaelis-Menten Type Kinetics in Substrate Dependence
While the reaction is first-order in PDC, the dependence on the substrate concentration is often more complex. Many PDC oxidations exhibit Michaelis-Menten type kinetics. ijrti.orgresearchgate.networldwidejournals.com This kinetic behavior is characterized by the reaction rate increasing with the substrate concentration initially, before reaching a plateau at higher concentrations. Such kinetics suggest the formation of a pre-equilibrium complex between the oxidant and the substrate before the rate-determining step. worldwidejournals.comjetir.org
This is often confirmed by a linear plot of the reciprocal of the observed rate constant (1/k_obs) versus the reciprocal of the substrate concentration (1/[Substrate]), which yields a positive intercept on the y-axis. worldwidejournals.com This behavior has been reported for the oxidation of substrates such as α-hydroxy acids, active methylene compounds like ethyl acetoacetate, and thioacids. ijrti.orgresearchgate.networldwidejournals.comijsdr.org The formation of this intermediate complex is a key feature of the proposed mechanisms for these reactions. However, some reactions, like the oxidation of certain substituted benzyl (B1604629) alcohols, show a simple first-order dependence on the substrate, indicated by a linear plot of 1/k_obs vs. 1/[Substrate] passing through the origin. asianpubs.org
Influence of Acid Catalysis on Reaction Rates
The rates of PDC oxidations are significantly influenced by the acidity of the reaction medium. Studies have consistently demonstrated that these reactions are subject to acid catalysis. scispace.comajrconline.orgasianpubs.org The addition of acids, such as perchloric acid or p-toluenesulphonic acid (TsOH), leads to a marked acceleration of the reaction rate. scispace.comajrconline.orgmalayajournal.org
The order of reaction with respect to the hydrogen ion concentration ([H+]) is often found to be unity or fractional. scispace.commalayajournal.org For example, the oxidation of some primary alcohols shows a first-order dependence on [H+], as evidenced by a linear plot of log k_obs versus log [H+] with a unit slope. scispace.com In other cases, such as the oxidation of alanine, a fractional order with respect to H+ is observed. malayajournal.org
This catalytic effect is attributed to the protonation of pyridinium (B92312) dichromate. In an acidic medium, PDC is believed to form a protonated Cr(VI) species. ijrti.orgasianpubs.org This protonated oxidant is a more potent electrophile and a stronger oxidizing agent than the unprotonated form, thus facilitating the reaction with the substrate. scispace.comajrconline.orgasianpubs.org The involvement of such a species is a cornerstone of the mechanisms proposed for acid-catalyzed PDC oxidations. ijrti.org
Solvent Effects on Reaction Kinetics and Mechanism
The choice of solvent plays a crucial role in the kinetics and mechanism of PDC oxidations, influencing reaction rates by solvating reactants and transition states differently.
Polarity and Dielectric Constant Studies
The effect of the bulk solvent properties, such as polarity and dielectric constant (D), has been extensively studied by performing reactions in various solvent mixtures, like acetic acid-water, DMSO-water, or DMSO-acetone. ijrti.orgscispace.commalayajournal.orgjetir.org
In many cases, the reaction rate increases as the dielectric constant of the medium decreases (i.e., as the polarity decreases). scispace.comijsdr.org This trend is observed in the oxidation of certain alcohols and ethyl acetoacetate. scispace.comijsdr.org A linear plot of log k_obs versus the reciprocal of the dielectric constant (1/D) with a positive slope is often interpreted as evidence for an ion-dipole interaction in the rate-determining step, specifically involving a positively charged species like the protonated oxidant. scispace.comajrconline.orgijsdr.org
Conversely, some oxidation reactions, such as those of L-alanine and methionine, show an increase in rate with an increase in the polarity of the medium. malayajournal.orgjetir.org This suggests that the transition state is more polar than the reactants, and its formation is favored by more polar solvents. jetir.org The plot of log k_obs against the inverse of the dielectric constant can be non-linear in these instances. jetir.org
Specific Solvent Interactions and Rate Modulation (e.g., DMSO, DMF, Acetic Acid, Acetonitrile)
Beyond bulk polarity, specific interactions between the solvent and reacting species can significantly modulate reaction rates.
Dimethyl Sulfoxide (B87167) (DMSO) : DMSO is a common solvent for PDC oxidations. scispace.comresearchgate.netjetir.org In the oxidation of primary alcohols, using DMSO-acetone mixtures showed that decreasing the solvent polarity by increasing the acetone content increased the reaction rate. scispace.com The oxidation of thioacids and L-alanine has also been successfully studied in DMSO. researchgate.netmalayajournal.org
Dimethylformamide (DMF) : DMF is another aprotic polar solvent used in PDC oxidations. researchgate.net The kinetics of oxidation of phenyl alanine have been studied in DMF-water mixtures, where the rate was found to increase with an increasing proportion of DMF. researchgate.net
Acetic Acid : Aqueous acetic acid is a frequently used medium for PDC oxidations, particularly for substrates with limited water solubility. ijrti.orgijrti.orgjetir.orgijirset.com In the oxidation of active methylene compounds and methionine, the rate increases with a higher proportion of acetic acid in the solvent mixture, which corresponds to a decrease in the dielectric constant of the medium. ijrti.orgjetir.org
Acetonitrile : Acetonitrile has been used as a co-solvent. In the oxidation of epinephrine, studies in acetonitrile-DMSO mixtures in the presence of acetic acid were used to correlate rate constants with various solvent parameters, highlighting the complexity of solvent-solute interactions beyond simple dielectric effects. nitrkl.ac.in
The table below summarizes the effect of solvent composition on the rate constant for the PDC oxidation of ethyl acetoacetate.
Effect of Solvent Composition on Reaction Rate
| H₂O-AcOH (%, v/v) | 10³/D | k (s⁻¹) x 10⁴ |
|---|---|---|
| 90-10 | 15.15 | 1.38 |
| 80-20 | 17.17 | 2.22 |
| 70-30 | 19.15 | 2.69 |
| 60-40 | 21.98 | 4.26 |
Conditions: [Ethyl acetoacetate] = 1.66 × 10⁻¹ mol dm⁻³, [PDC] = 3.33 × 10⁻³ mol dm⁻³, [H₂SO₄] = 0.20 mol dm⁻³, Temperature = 308 K. Data sourced from ijsdr.org.
This interactive table demonstrates the increase in reaction rate with an increasing proportion of acetic acid (and decreasing dielectric constant).
The table below shows the variation of the rate constant with substrate concentration for the oxidation of primary alcohols, illustrating first-order dependence.
Variation of Rate with Substrate Concentration for Alcohol Oxidation
| [Substrate] x 10² M | Methanol k₁ x 10⁵ s⁻¹ | Ethanol k₁ x 10⁵ s⁻¹ | Propan-1-ol k₁ x 10⁵ s⁻¹ | Butan-1-ol k₁ x 10⁵ s⁻¹ |
|---|---|---|---|---|
| 1.6 | 1.14 | 2.12 | 3.20 | 5.06 |
| 2.0 | 1.42 | 2.86 | 4.21 | 5.91 |
| 3.5 | 1.71 | 3.48 | 5.63 | 7.21 |
| 4.0 | 1.93 | 4.07 | 6.18 | 8.43 |
| 5.0 | 2.44 | 5.12 | 8.17 | 11.09 |
Conditions: [PDC] = 2×10⁻³ M, Temperature = 303 K, Solvent = 100% DMSO. Data sourced from scispace.com.
Temperature Dependence and Activation Parameters
The influence of temperature on the rate of a chemical reaction provides profound insights into the energetic and conformational changes that molecules undergo as they transition from reactants to products. In the study of oxidations mediated by pyridinium dichromate (PDC), the analysis of temperature dependence is crucial for calculating key activation parameters. These parameters, namely the enthalpy and entropy of activation, are fundamental to constructing a detailed mechanistic picture of the oxidation process.
Determination of Enthalpy and Entropy of Activation
The activation parameters for chemical reactions are experimentally determined by studying the reaction rates at various temperatures. The enthalpy of activation (ΔH‡) represents the energy barrier that must be overcome, while the entropy of activation (ΔS‡) reflects the change in the degree of orderliness of the system upon reaching the transition state.
In the oxidation of substituted anilines by PDC in a N,N-dimethylformamide medium, investigations conducted across a temperature range of 308 K to 323 K have enabled the calculation of these parameters. For the oxidation of aniline (B41778) itself, the enthalpy of activation was found to be 43.8 kJ mol⁻¹, and the entropy of activation was -171 J K⁻¹ mol⁻¹. The consistently negative values for the entropy of activation across a series of substituted anilines suggest the formation of a more ordered, rigid transition state compared to the reactants, which is indicative of an associative mechanism.
Similar studies on the oxidation of toluidines by PDC in an aqueous acetic acid medium have reinforced these observations. For instance, the oxidation of o-toluidine (B26562) exhibited an enthalpy of activation of 40.2 kJ mol⁻¹ and an entropy of activation of -179 J K⁻¹ mol⁻¹. The negative entropy values again point towards a highly organized transition state.
Further research into the oxidation of various amino acids, including L-arginine, L-histidine, L-lysine, and L-tryptophan, by PDC in an aqueous perchloric acid medium has also yielded negative entropies of activation. This suggests that the formation of the activated complex involves a significant ordering of the surrounding solvent molecules. Likewise, the oxidation of thiophene (B33073) alcohols in a dimethylsulfoxide medium showed negative entropies of activation, pointing to the formation of a rigid transition state complex.
Table 1: Activation Parameters for the Oxidation of Substituted Anilines by PDC
| Substituent | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J K⁻¹ mol⁻¹) | ΔG‡ at 308 K (kJ mol⁻¹) |
|---|---|---|---|
| H | 43.8 | -171 | 96.4 |
| p-CH₃ | 40.9 | -179 | 96.1 |
| m-CH₃ | 42.8 | -173 | 96.1 |
| p-Cl | 47.9 | -160 | 97.1 |
| m-Cl | 51.1 | -148 | 96.7 |
| p-Br | 49.3 | -156 | 97.3 |
| m-Br | 52.4 | -144 | 96.7 |
| p-NO₂ | 64.9 | -112 | 99.4 |
Isokinetic Relationships and Transition State Characterization
An isokinetic relationship, which manifests as a linear correlation between the enthalpy (ΔH‡) and entropy (ΔS‡) of activation for a series of related reactions, is a strong indicator of a common underlying mechanism. This relationship is defined by the isokinetic temperature (β), at which all reactions in the series would proceed at an identical rate.
For the oxidation of substituted anilines by PDC, a linear relationship between ΔH‡ and ΔS‡ has been established, with a calculated isokinetic temperature of 361 K. Since this temperature is well above the experimental temperatures, it indicates that the reaction rates are primarily controlled by the enthalpy of activation. The existence of a common mechanism is further substantiated by the linear correlation observed in an Exner plot, which compares the logarithms of the rate constants at two different temperatures.
A similar isokinetic relationship was identified in the oxidation of o-, m-, and p-toluidines by PDC, with an isokinetic temperature of 368 K. This finding strongly implies that the oxidation of all three isomers proceeds through the same mechanistic pathway. The transition state is further characterized by Hammett plots, where negative ρ values suggest the development of an electron-deficient center in the transition state, consistent with a hydride transfer mechanism.
Kinetic Isotope Effects and Mechanistic Insights
The kinetic isotope effect (KIE) is a sensitive probe used to determine whether a particular bond is broken in the rate-determining step of a reaction. By comparing the reaction rates of a normal substrate with one that has been isotopically labeled at a specific position, mechanistic details can be uncovered. A primary KIE, where the rate constant for the lighter isotope is significantly greater than for the heavier one (kH/kD > 2), is strong evidence for the cleavage of that bond in the slowest step of the reaction.
In the context of PDC oxidations of alcohols, a significant primary kinetic isotope effect has been observed, providing crucial evidence for the mechanism. For example, the oxidation of α-tetralol by PDC yielded a KIE of 6.5. This large value definitively indicates that the cleavage of the α-C-H bond is the rate-determining step of the reaction.
This finding supports a mechanism that proceeds through the formation of a chromate ester intermediate. The subsequent and rate-limiting step involves the abstraction of a proton from the carbon atom bearing the hydroxyl group by a base, such as a pyridine (B92270) molecule, which leads to the formation of the corresponding ketone. The substantial KIE effectively rules out alternative mechanisms where the C-H bond cleavage is not the rate-determining event.
Substrate Scope and Selectivity in Pyridinium Dichromate Oxidations
Oxidation of Alcohols
PDC is a prominent reagent for the oxidation of a wide range of alcohols. wikipedia.org Its reactivity and selectivity are influenced by the substrate's structure—whether it is a primary, secondary, allylic, or steroidal alcohol—and the specific reaction conditions employed. adichemistry.comtandfonline.com
Selective Conversion of Primary Alcohols to Aldehydes
Pyridinium (B92312) dichromate is widely used for the oxidation of primary alcohols to aldehydes. chemistrysteps.comchemistryviews.orgfiveable.me This transformation is typically achieved with high efficiency when the reaction is conducted in an anhydrous aprotic solvent such as dichloromethane (B109758) (CH2Cl2) at room temperature. adichemistry.comorganic-chemistry.org The use of CH2Cl2 is crucial for stopping the oxidation at the aldehyde stage, preventing the over-oxidation to a carboxylic acid. adichemistry.comlibretexts.org This selectivity is a key advantage of PDC over other strong oxidizing agents. chemistrysteps.com The reagent's mild and nearly neutral conditions make it compatible with various sensitive functional groups that might be present in the substrate. adichemistry.comorganic-chemistry.org
In contrast, the choice of solvent significantly impacts the reaction product. When dimethylformamide (DMF) is used as the solvent, non-conjugated primary alcohols are often oxidized all the way to carboxylic acids. wikipedia.orgadichemistry.com This is because DMF, being a polar solvent, can facilitate the formation of an intermediate aldehyde hydrate, which is then further oxidized. stackexchange.com However, conjugated primary alcohols, such as benzylic and allylic alcohols, typically yield aldehydes even when DMF is the solvent. adichemistry.com
The table below presents research findings on the selective oxidation of primary alcohols to aldehydes using PDC.
| Substrate | Solvent | Product | Yield (%) | Reference |
| Geraniol | CH2Cl2 | Geranial | 85-92 | adichemistry.com |
| 1-Heptanol | CH2Cl2 | Heptanal | 95 | orgsyn.org |
| Cinnamyl alcohol | CH2Cl2 | Cinnamaldehyde | >95 | adichemistry.com |
| Octane-1,8-diol | CH2Cl2 | 8-Hydroxyoctanal | 83 | adichemistry.com |
Oxidation of Secondary Alcohols to Ketones
The oxidation of secondary alcohols to ketones using pyridinium dichromate is a reliable and high-yielding transformation. wikipedia.orgnumberanalytics.com This reaction proceeds efficiently under mild conditions, typically in solvents like dichloromethane or dimethylformamide. adichemistry.comnrochemistry.com Unlike the oxidation of primary alcohols, the oxidation of secondary alcohols consistently stops at the ketone stage, regardless of the solvent used or the presence of excess oxidant. adichemistry.comchemistrysteps.com
PDC's less acidic nature compared to reagents like pyridinium chlorochromate (PCC) makes it a preferred choice for substrates containing acid-sensitive functionalities. organic-chemistry.orgnrochemistry.com The reaction is generally clean, and the isolation of the resulting ketone is straightforward. orgsyn.org This method is applicable to a broad range of secondary alcohols, including simple aliphatic, cyclic, and more complex structures. adichemistry.comuhamka.ac.id
The table below summarizes findings on the oxidation of secondary alcohols to ketones with PDC.
| Substrate | Solvent | Product | Yield (%) | Reference |
| Cyclohexanol | CH2Cl2 | Cyclohexanone | 90 | adichemistry.com |
| 4-tert-Butylcyclohexanol | CH2Cl2 | 4-tert-Butylcyclohexanone | 97 | adichemistry.com |
| (-)-Menthol | CH2Cl2 | (-)-Menthone | 91 | adichemistry.com |
| 2-Octanol | CH2Cl2 | 2-Octanone | 94 | adichemistry.com |
Differential Reactivity of Allylic Hydroxyl Groups
This compound exhibits notable selectivity in the oxidation of allylic alcohols. adichemistry.com It can effectively oxidize primary and secondary allylic alcohols to the corresponding α,β-unsaturated aldehydes and ketones. researchgate.netstackexchange.com This selectivity is particularly useful in complex molecule synthesis where multiple alcohol groups may be present. adichemistry.com For instance, PDC can selectively oxidize an allylic alcohol in the presence of other saturated primary or secondary alcohol groups. adichemistry.com
In some cases, the oxidation of tertiary allylic alcohols with PDC can lead to a 1,3-oxidative transposition, known as the Babler-Dauben oxidation, to yield β-substituted enones. nrochemistry.comresearchgate.net This rearrangement involves the formation of a chromate (B82759) ester followed by a sigmatropic rearrangement. nrochemistry.com The choice of solvent and reaction conditions can influence the outcome, with dichloromethane being a common solvent for these transformations. nrochemistry.com The use of PDC in conjunction with a co-oxidant like iodosobenzene (B1197198) diacetate has been explored to facilitate the oxidative rearrangement of tertiary allylic alcohols catalytically. researchgate.net
Stereoselective Oxidation Methodologies
This compound has been employed in stereoselective synthesis, where control over the stereochemical outcome of a reaction is crucial. One such application involves the stereoselective synthesis of bile acids. ebi.ac.uk In a multi-step synthesis of 14α-hydroxy-7-deoxycholic acid, PDC adsorbed on activated alumina (B75360) was used for the oxidation of a diol. This step was part of a sequence that included stereoselective reduction and hydroxylation steps, highlighting the compatibility of PDC with complex, stereochemically rich molecules. ebi.ac.uk The stereoselectivity in such oxidations can be influenced by the steric environment of the alcohol, where the bulky chromium reagent may approach the hydroxyl group from the less hindered face of the molecule, leading to a specific stereoisomer.
Oxidation of Steroidal Alcohols
This compound has proven to be a valuable reagent in steroid chemistry, particularly for the oxidation of steroidal Δ⁵-3β-alcohols. tandfonline.comtandfonline.com A notable application is the direct conversion of these substrates to the corresponding Δ⁴-3,6-diketones in high yields (66-85%). tandfonline.com This transformation is typically achieved by using PDC in dimethylformamide (DMF) at room temperature. tandfonline.comtandfonline.com
The reaction is believed to proceed through the initial oxidation of the 3β-hydroxyl group to a 3-keto group, forming a steroidal 5-en-3-one intermediate. nih.gov This intermediate then undergoes further oxidation and double bond isomerization to yield the final Δ⁴-3,6-dione product. nih.govresearchgate.net This one-pot procedure provides an efficient alternative to other multi-step methods for accessing these important steroidal derivatives. tandfonline.com
Below is a table detailing the PDC-mediated oxidation of specific steroidal alcohols.
| Substrate | Solvent | Product | Yield (%) | Reference |
| Cholesterol | DMF | Cholest-4-en-3,6-dione | 71 | nih.gov |
| Pregnenolone | DMF | Pregn-4-en-3,6,20-trione | 85 | tandfonline.comnih.gov |
| Dehydroepiandrosterone | DMF | Androst-4-en-3,6,17-trione | 81 | tandfonline.com |
| Stigmasterol | DMF | Stigmasta-4,22-dien-3,6-dione | 66 | tandfonline.com |
Oxidation of Non-Alcoholic Functional Groups
While this compound is primarily known for the oxidation of alcohols, its utility extends to the oxidation of other functional groups, most notably aldehydes. In solvents such as dimethylformamide (DMF), PDC can efficiently oxidize non-conjugated aldehydes to their corresponding carboxylic acids. harvard.edu This is the same condition that leads to the over-oxidation of primary alcohols. adichemistry.com Furthermore, when the oxidation of an aldehyde is carried out with PDC in DMF in the presence of methanol, the corresponding methyl ester can be formed in good yield. harvard.edu This suggests the in-situ formation of a hemiacetal which is then oxidized. It has been noted that in certain cases, PDC will not oxidize sulfides, which allows for selective oxidation of alcohols in the presence of this functional group. harvard.edu
Chemoselectivity and Functional Group Compatibility
A key advantage of this compound in organic synthesis is its chemoselectivity, allowing for the oxidation of a target functional group in the presence of other sensitive moieties. PDC is notably less acidic than the related Pyridinium Chlorochromate (PCC), making it the preferred reagent for substrates containing acid-sensitive groups such as ketals, enol ethers, and cyclopropane (B1198618) rings. adichemistry.comcd-bioparticles.comorganic-chemistry.org
The selectivity of PDC is also dependent on the reaction solvent. In dichloromethane (CH2Cl2), the oxidation of primary alcohols generally stops at the aldehyde stage. adichemistry.comgacariyalur.ac.in However, in a more polar solvent like dimethylformamide (DMF), non-conjugated primary alcohols are typically oxidized all the way to carboxylic acids. harvard.eduadichemistry.comgacariyalur.ac.in Despite this, even in DMF, allylic and benzylic primary alcohols are selectively oxidized only to the corresponding aldehydes, demonstrating high chemoselectivity. adichemistry.comtandfonline.com This allows for the selective oxidation of benzylic alcohols while preserving other functionalities, including non-conjugated alcohols and carbon-carbon double bonds. tandfonline.com
Further examples of its functional group compatibility include:
Oximes : The PDC/t-BuOOH system can selectively oxidize ketoximes to ketones while leaving aldoximes and 2,4-dinitrophenylhydrazone (2,4-DNP) derivatives intact. tandfonline.com
Sulfides : In certain instances, PDC can oxidize alcohols without affecting sulfide (B99878) groups present in the same molecule. harvard.eduustc.edu.cn
This high degree of chemoselectivity and functional group tolerance makes PDC a powerful and reliable tool for complex organic synthesis. brainly.com
Oxidation of Acid-Sensitive Substrates
A significant advantage of this compound (PDC) is its reduced acidity compared to other pyridinium-based chromium oxidants like Pyridinium chlorochromate (PCC). organic-chemistry.orgadichemistry.com This property makes PDC the preferred reagent for the oxidation of alcohols in molecules containing acid-labile functional groups. organic-chemistry.orgadichemistry.comijirset.com The reaction conditions for PDC oxidations are generally mild and can be performed in non-polar solvents like dichloromethane, which helps to preserve the integrity of sensitive groups. adichemistry.comstackexchange.com
The less acidic nature of PDC is crucial when dealing with substrates that are prone to decomposition or rearrangement in the presence of acid. nrochemistry.com For instance, in the total synthesis of complex natural products like Norzoanthamine, PCC was found to cause decomposition of an acid-sensitive intermediate. The switch to the milder PDC allowed the desired oxidation to proceed without degrading the substrate. nrochemistry.com Functional groups such as enol ethers, which are notoriously sensitive to acid, can remain intact during a PDC oxidation. adichemistry.com
For substrates of extreme sensitivity, the reaction medium can be further neutralized by adding a buffer, such as sodium acetate (B1210297), to ensure completely acid-free conditions. adichemistry.comorganic-chemistry.org This buffered system expands the utility of PDC to a broader range of complex and delicate substrates.
Below is a table summarizing research findings on the oxidation of acid-sensitive substrates using PDC.
| Substrate Type | Key Finding | Research Context | Citation |
| Alcohols with acid-labile groups | PDC is less acidic than PCC, making it more suitable for oxidizing acid-sensitive compounds. | General review of oxidizing agents. | organic-chemistry.orgadichemistry.com |
| Complex intermediates | In the synthesis of Norzoanthamine, PDC was used successfully after PCC caused decomposition of the acid-sensitive substrate. | Total synthesis of a natural product. | nrochemistry.com |
| Alcohols with enol ethers | Acid-sensitive groups like enol ethers are generally not affected during oxidation with PDC. | Review of PDC applications. | adichemistry.com |
| Highly sensitive alcohols | The use of buffers like sodium acetate allows for the oxidation of very acid-sensitive substrates. | Comparison of PCC and PDC. | adichemistry.comorganic-chemistry.org |
Compatibility with Various Protecting Groups
The selectivity of PDC extends to its compatibility with a wide array of common protecting groups used in organic synthesis. This allows for the oxidation of a specific hydroxyl group without affecting other protected alcohols or functional groups within the same molecule.
Cyclic acetals and ketals, which are common protecting groups for diols and carbonyls, are generally stable under the conditions of PDC oxidation. organic-chemistry.org Similarly, other acid-sensitive protecting groups like isopropylidene and p-methoxybenzyl (PMB) ethers have been shown to be stable during the conversion of primary alcohols to carboxylic acids using PDC. nih.gov Acetal-type protecting groups such as tetrahydropyranyl (OTHP) and methoxymethyl (OMOM) ethers are also compatible with PDC oxidations. uwindsor.ca
The compatibility with silyl (B83357) ethers, a ubiquitous class of alcohol protecting groups, can be more nuanced and dependent on the specific silyl group and reaction conditions. While forcing conditions or the use of additives can lead to the cleavage of silyl ethers, they are generally stable to standard PDC oxidations. researchgate.netharvard.edu For example, the bulky tert-butyldiphenylsilyl (TBDPS) group has been shown to be robust during PDC-mediated oxidation steps in complex syntheses. jst.go.jp This contrasts with more acidic chromium reagents like the Jones reagent, which are known to cleave silyl ethers. harvard.edu
The following table details the compatibility of PDC with various protecting groups based on research findings.
| Protecting Group | Compatibility with PDC | Research Context | Citation |
| Cyclic Acetals/Ketals | Generally stable under mild PDC oxidation conditions. | Review of protecting group stability. | organic-chemistry.org |
| Isopropylidene | Stable during the oxidation of a primary alcohol to a uronic acid. | Synthesis of glycosaminoglycans. | nih.gov |
| p-Methoxybenzyl (PMB) | Stable under PDC oxidation conditions. | Synthesis of glycosaminoglycans. | nih.gov |
| Tetrahydropyranyl (OTHP) | Stable to PDC oxidation. | General protecting group review. | uwindsor.ca |
| Methoxymethyl (OMOM) | Stable to PDC oxidation. | General protecting group review. | uwindsor.ca |
| tert-Butyldiphenylsilyl (TBDPS) | Stable during a sequential PDC oxidation and deprotection sequence. | Asymmetric synthesis of (+)-Sch 642305. | jst.go.jp |
| Silyl Ethers (general) | Generally stable, but can be cleaved under specific conditions (e.g., with additives). | Comparison of oxidizing agents. | researchgate.netharvard.edu |
Strategic Applications of Pyridinium Dichromate in Complex Chemical Synthesis
Synthesis of Key Intermediates in Natural Product Synthesis
Pyridinium (B92312) dichromate (PDC) plays a pivotal role in the synthesis of crucial intermediates for a variety of natural products and complex bioactive molecules. Its selective oxidizing capability is frequently harnessed to install key functional groups at strategic points in a synthetic sequence.
In the realm of steroid synthesis, PDC has been instrumental. For example, it was used in the synthesis of 16α-hydroxyandrost-4-ene-3,17,19-trione, a potential intermediate in the biosynthesis of estriol. nih.gov In this multi-step process, a 19-alcohol precursor was oxidized using PDC to yield the desired trione (B1666649). nih.gov Similarly, PDC oxidation was a key step in the synthesis of kujigamberoic acid A, a derivative of the natural product kujigamberol, which exhibits inhibitory activity against the degranulation of basophilic leukemia cells. ebi.ac.ukebi.ac.uk The aldehyde and carboxylic acid derivatives of kujigamberol were successfully synthesized using PDC. ebi.ac.ukebi.ac.uk
The synthesis of complex alkaloids has also benefited from the application of PDC. In an approach to the lepadin family of decahydroquinoline (B1201275) alkaloids, PDC was employed for an oxidation step following an intramolecular aldol (B89426) cyclization, leading to a decahydroquinoline intermediate as a single diastereomer. aalto.fi Furthermore, PDC has been utilized in the total synthesis of other complex molecules like (+)-discodermolide and taxol, where it effected the conversion of a primary alcohol to an aldehyde and a secondary alcohol to a ketone, respectively. numberanalytics.comnumberanalytics.com
The reagent's utility extends to the synthesis of prostaglandins (B1171923), where it has been used to oxidize prostaglandins E1, E2, F1α, and F2α into their corresponding 15-oxo derivatives. ebi.ac.uk This highlights PDC's effectiveness in modifying complex and sensitive biomolecules.
Regeneration of Carbonyl Compounds from Derivatives (e.g., Oximes)
The regeneration of carbonyl compounds from stable derivatives like oximes is a fundamental transformation in organic synthesis, often required for deprotection strategies. Pyridinium dichromate (PDC) has proven to be an effective reagent for this purpose, facilitating the oxidative cleavage of the C=N bond in oximes to restore the parent carbonyl group. researchgate.netsciensage.info
Kinetic and mechanistic studies on the oxidative deoximation of various aldoximes and ketoximes using PDC in dimethyl sulfoxide (B87167) (DMSO) have shown that the reaction exhibits a first-order dependence on PDC. researchgate.netsciensage.info The oxidation of ketoximes is generally slower than that of aldoximes. researchgate.netsciensage.info The process is believed to involve a nucleophilic attack by an oxygen atom from the chromate (B82759) on the carbon atom of the oxime. researchgate.net
A particularly efficient and selective method involves the use of a PDC/t-butyl hydroperoxide (t-BuOOH) system. tandfonline.com This combination has been shown to regenerate ketones from a variety of ketoximes in high yields under mild conditions (0 °C to room temperature). tandfonline.com A notable feature of this system is its selectivity; it can deoximate ketoximes without oxidizing sensitive allylic or benzylic positions within the same molecule. tandfonline.com For instance, ketoximes containing allylic or benzylic hydrogens underwent facile deoximation without the expected allylic or benzylic oxidation. tandfonline.com This method is highly selective for ketoximes, with aldoximes reacting much more slowly. tandfonline.com
Table 1: Regeneration of Ketones from Ketoximes using PDC/t-BuOOH
| Substrate (Ketoxime) | Product (Ketone) | Yield (%) |
|---|---|---|
| Cyclohexanone oxime | Cyclohexanone | 95 |
| Acetophenone oxime | Acetophenone | 92 |
| Benzophenone oxime | Benzophenone | 90 |
| α-Tetralone oxime | α-Tetralone | 88 |
| Fluorenone oxime | Fluorenone | 93 |
Data sourced from studies on deoximation using a PDC/t-BuOOH system. tandfonline.com
The reaction is typically carried out in dichloromethane (B109758), and the products are isolated after purification by methods such as flash chromatography. tandfonline.com The yields of the regenerated carbonyl compounds are generally high, often ranging from 85% to 95%. sciensage.infotandfonline.com
Construction of Heterocyclic Systems
This compound is a valuable tool in the synthesis of various heterocyclic frameworks, where its oxidative capacity is leveraged to facilitate cyclization or to modify existing heterocyclic structures.
One significant application is in the construction of the decahydroquinoline ring system, a core structure in many marine-derived alkaloids. aalto.fi In the synthesis of lepadin alkaloids, an intramolecular aldol cyclization followed by oxidation with PDC was a key sequence to produce a decahydroquinoline intermediate with high diastereoselectivity. aalto.fi This demonstrates PDC's role in complex, multi-step syntheses of nitrogen-containing heterocycles.
PDC is also instrumental in synthesizing oxygen-containing heterocycles. For instance, a furo[3,2-c]pyran skeleton, which is a hybrid carbohydrate-furan derivative, has been synthesized through the PDC oxidation of a substituted chiral 3-formyl furan. ebi.ac.ukebi.ac.uk This transformation showcases the reagent's utility in building complex, fused heterocyclic systems from carbohydrate precursors. ebi.ac.uk The synthesis of substituted furo[3,2-c]pyridines has also been achieved, where PDC oxidation is part of a sequence to create valuable 1,5-dicarbonyl intermediates that subsequently cyclize to form the target heterocycle. ebi.ac.uk
Furthermore, PDC has been employed in the synthesis of tetrahydrofurans. A polymer-supported synthesis of 2,5-disubstituted tetrahydrofurans has been developed where PDC is used in an oxidation step. rsc.org The versatility of pyridinium ylides, which can be generated from pyridinium salts, in the synthesis of heterocycles like indolizines, 2,3-dihydrofurans, and azepines further underscores the importance of pyridinium-based reagents in heterocyclic chemistry. researchgate.net
Targeted Synthesis of Specific Organic Frameworks
This compound's reliability in oxidation reactions has made it a preferred reagent for the targeted synthesis of specific and often complex organic frameworks, including various dicarbonyl and tricarbonyl compounds.
Enedicarbonyl Compounds A novel synthesis of enedicarbonyl compounds involves the oxidation of homoallylic alcohols with PDC in dimethylformamide (DMF). researchgate.netpublicationslist.orgthieme-connect.com This reaction proceeds through an isolable ketone intermediate to furnish the target α,β-unsaturated dicarbonyl compounds. researchgate.net This method provides a direct route to these valuable synthetic intermediates, which can be used in further transformations like Michael additions to construct highly substituted furans.
Hex-1-enopyran-3-uloses The synthesis of hex-1-enopyran-3-uloses, important carbohydrate derivatives used as synthetic intermediates, is conveniently achieved by the selective oxidation of the corresponding allylic alcohols (glycals) using PDC. acs.orgacs.org This method is noted for its good selectivity and significantly higher yields compared to other oxidation methods. acs.orgacs.org The reaction is typically performed in dichloromethane, often with molecular sieves to ensure anhydrous conditions. acs.orgresearchgate.net The resulting enones are key building blocks for the synthesis of modified sugars and other complex molecules. acs.orgacs.orgtandfonline.com
Triones PDC has been effectively used to synthesize various triones. In steroid chemistry, it facilitates the conversion of Δ⁵-3β-alcohols directly to Δ⁴-3,6-diketones, which are essentially trione precursors when another keto group is present in the molecule. tandfonline.com For example, cholest-5-en-3β-ol can be converted to cholest-4-ene-3,6-dione. ebi.ac.uk Another example is the synthesis of 16α-hydroxyandrost-4-ene-3,17,19-trione, where PDC oxidizes a 19-hydroxy group to a ketone, completing the trione framework. nih.gov The synthesis of androst-5-ene-4,7,17-trione, an effective aromatase inhibitor, has also been achieved via allylic oxidation with a PDC and tert-butyl hydroperoxide system. rsc.org Beyond steroids, the oxidation of active methylene (B1212753) compounds like acetylacetone (B45752) with PDC yields the corresponding triones. ijrti.org
Table 2: Synthesis of Specific Organic Frameworks using PDC
| Starting Material | Reagent/Conditions | Product Framework | Reference(s) |
|---|---|---|---|
| Homoallylic alcohols | PDC, DMF | Enedicarbonyl compounds | researchgate.net |
| 4,6-O-Benzylidene-1,2-dideoxy-d-ribo-hex-1-enopyranose | PDC, CH₂Cl₂, Molecular Sieves | Hex-1-enopyran-3-ulose | acs.orgresearchgate.net |
| Steroidal Δ⁵-3β-alcohols | PDC, DMF | Steroidal Δ⁴-3,6-diones | tandfonline.com |
| Acetyl acetone (B3395972) | PDC, H₂SO₄, Acetic acid | 2,3,4-Pentanetrione | ijrti.org |
Methodological Innovations in Multi-Step Organic Transformations
The reliability and selectivity of this compound (PDC) have made it a cornerstone in the development of innovative methodologies for multi-step organic synthesis. Its compatibility with various functional groups and its predictable reactivity allow for its integration into complex, sequential, and one-pot transformations. adichemistry.com
The use of PDC in combination with other reagents has also led to new synthetic methods. The PDC/t-butyl hydroperoxide system for the selective deoximation of ketoximes is a prime example of how combining PDC with an co-oxidant can lead to novel and highly selective transformations that are not achievable with PDC alone. tandfonline.com
Furthermore, the principles of green and efficient chemistry have driven the development of syntheses using solid-supported reagents, and PDC's chemistry is relevant in this context. While PDC itself is typically used as a homogenous reagent, the broader field of chromium-based oxidants has seen the development of polymer-supported versions. Methodologies using solid-supported reagents and scavengers in multi-step sequences allow for streamlined purification, where excess reagents and byproducts are simply filtered away. researchgate.net This paradigm, often used in chemical library generation, can incorporate oxidation steps analogous to those performed by PDC, enabling rapid and efficient assembly of complex molecules. researchgate.netresearchgate.net These multi-step sequences, whether linear, convergent, or one-pot involving multiple incompatible reagents kept separate on solid supports, represent a significant methodological advance in modern organic synthesis. researchgate.net
Advanced Methodologies and Reagent Modifications for Pyridinium Dichromate
Catalytic and Accelerating Effects in PDC Oxidations
While PDC is a versatile oxidant, its reactions can sometimes be slow. adichemistry.com To counter this, various additives and co-reagents have been introduced to catalyze and accelerate the oxidation process, expanding the utility of PDC in complex organic syntheses. adichemistry.comnumberanalytics.com
Role of Molecular Sieves as Reaction Enhancers
Molecular sieves are frequently employed in PDC oxidations to act as reaction enhancers. numberanalytics.comwikipedia.org Their primary role is to ensure anhydrous conditions, which is crucial for preventing the over-oxidation of primary alcohols to carboxylic acids. adichemistry.com By adsorbing water that may be present in the solvent or reagents, or that which may be formed during the reaction, molecular sieves help to maintain the integrity of the aldehyde product. adichemistry.comstackexchange.com The use of molecular sieves with a pore diameter of approximately 0.3 nm has been found to be particularly effective. wikipedia.org This acceleration is not solely attributed to water absorption. wikipedia.org
In addition to maintaining anhydrous conditions, molecular sieves also provide a solid support surface that can help to mitigate the formation of tar-like residues that can form during the reaction. chem-station.com This simplifies product isolation and can lead to improved yields. chem-station.comorganic-chemistry.org
Acidic Additives (e.g., Acetic Acid, Pyridinium (B92312) Trifluoroacetate (B77799), Pyridinium Tosylate)
The rate of PDC oxidations can be significantly increased by the addition of catalytic amounts of various organic acids. adichemistry.comwikipedia.org Commonly used acidic additives include acetic acid, pyridinium trifluoroacetate (PTFA), and pyridinium tosylate (PPTS). adichemistry.comwikipedia.orguhamka.ac.id
Acetic Acid: Among the organic acids used, glacial acetic acid is often the most efficient and is relatively easy to remove after the reaction. wikipedia.orgdergipark.org.tr The addition of acetic acid has been shown to markedly accelerate the oxidation of various alcohols, in some cases reducing the reaction time by half. dergipark.org.tr The enhanced oxidizing power is attributed to the formation of an acetochromate ion, where the acetyl group increases the electron-accepting ability of the chromium, thereby facilitating the oxidation process. asianpubs.org However, the use of acidic additives inevitably changes the reaction medium from neutral to acidic, which may not be suitable for acid-sensitive substrates. wikipedia.org
Pyridinium Trifluoroacetate (PTFA) and Pyridinium Tosylate (PPTS): These are also effective catalysts for PDC oxidations. adichemistry.comwikipedia.org Like acetic acid, they serve to activate the PDC reagent and accelerate the rate of oxidation. The choice of acidic additive can sometimes influence the selectivity and outcome of the reaction.
The table below summarizes the effect of acidic additives on PDC oxidations:
| Additive | Substrate | Effect | Reference |
| Acetic Acid | Various alcohols | Markedly accelerated reaction, reduced reaction time | dergipark.org.tr |
| Acetic Acid | Phenols | Favors reaction in low dielectric constant medium | asianpubs.org |
| Pyridinium Trifluoroacetate (PTFA) | Alcohols | Accelerates oxidation | adichemistry.comwikipedia.org |
| Pyridinium Tosylate (PPTS) | Alcohols | Accelerates oxidation | adichemistry.comwikipedia.org |
Influence of Acetic Anhydride (B1165640)
Acetic anhydride can also be used to accelerate PDC oxidations. adichemistry.comwikipedia.orgharvard.edu Its role is often associated with the in-situ formation of mixed anhydrides or other activated species that are more susceptible to oxidation. The addition of acetic anhydride, similar to acidic additives, can significantly reduce reaction times. wikipedia.org
Role of tert-Butyl Hydroperoxide Co-oxidant
The use of a co-oxidant, such as tert-butyl hydroperoxide (TBHP), in conjunction with a metal catalyst, presents a modern and efficient method for allylic and benzylic oxidations. uc.ptorgsyn.orgresearchgate.net While not a direct modification of PDC itself, this system offers an alternative and often more environmentally friendly approach to the types of transformations for which PDC is traditionally used. uc.pt The success of TBHP as a selective oxidant is attributed to the formation of the tert-butylperoxy radical. orgsyn.org This methodology has been shown to be effective for the oxidation of a variety of substrates, including unsaturated steroids and arylalkanes, to their corresponding ketones or aldehydes in good yields under mild conditions. uc.ptresearchgate.net
Supported Pyridinium Dichromate Reagents for Improved Process Characteristics
A significant advancement in the application of PDC involves its immobilization on solid supports. This approach addresses several drawbacks associated with the use of the free reagent, such as difficulties in product purification and the removal of chromium byproducts. cam.ac.uk
Polymer-Supported PDC Systems
The development of polymer-supported PDC reagents represents a key strategy for improving the practical aspects of oxidation reactions. bohrium.com By anchoring the dichromate species to a polymer backbone, the reagent becomes a heterogeneous catalyst that can be easily separated from the reaction mixture by simple filtration. cam.ac.uk This simplifies the work-up procedure, allows for the potential recycling and reuse of the oxidizing agent, and minimizes contamination of the product with chromium residues. uc.pt
These polymer-supported systems can be tailored for specific applications, and their use aligns with the principles of green chemistry by facilitating easier handling and reducing waste. cam.ac.ukacsgcipr.org The development of such reagents is part of a broader effort in organic synthesis to create more efficient and environmentally benign chemical processes. mdpi.com
Alumina-Supported PDC Applications
The use of inorganic supports, such as alumina (B75360) (Al₂O₃), for this compound (PDC) represents a significant advancement in oxidation chemistry. princeton.edu Alumina-supported PDC is utilized as a heterogeneous oxidizing agent, which can lead to improved reaction conditions and selectivity. princeton.eduaga-analytical.com.pl Research has demonstrated its application in specific, sensitive oxidation steps in the synthesis of complex molecules.
One notable application is in the synthesis of bile acid derivatives. In a multi-step synthesis, this compound adsorbed on activated alumina was employed for the oxidation of a diol. ebi.ac.uk This specific step highlights the utility of supported PDC in transforming secondary alcohol groups into ketones within a complex molecular framework containing other sensitive functionalities. ebi.ac.uk
While much of the literature details the use of the related reagent, pyridinium chlorochromate (PCC), on alumina, the principles and methodologies are highly relevant to PDC. asianpubs.orgresearchgate.net These studies often describe solvent-free reaction conditions, where the alcohol substrate is directly mixed and ground with the alumina-supported oxidant. asianpubs.orgresearchgate.net This method, also applicable to PDC, avoids the use of bulk solvents, contributing to a greener chemical process. asianpubs.org The alumina support can also mitigate the acidity of the pyridinium salt, preventing side reactions that may occur with unsupported PDC in solution. asianpubs.org
The preparation of alumina-supported reagents is straightforward, often involving the simple grinding of the oxidant with alumina. researchgate.net This ease of preparation, combined with its effectiveness, makes it an attractive option for various oxidative transformations. The thermally-stable, high-surface-area nature of alumina makes it an excellent support for catalytic materials. princeton.edu
Advantages of Heterogeneous PDC Systems (e.g., simplified product isolation)
Employing this compound on a solid support like alumina transforms it into a heterogeneous system, offering numerous advantages over its homogeneous counterpart. aga-analytical.com.pl These benefits streamline the synthesis process, enhance efficiency, and improve the environmental profile of the reaction. researchgate.netqub.ac.uk
A primary advantage is the radical simplification of product isolation and purification. aga-analytical.com.pl At the end of the reaction, the solid-supported reagent, along with the chromium byproducts, can be removed by simple filtration. aga-analytical.com.plijirset.com This eliminates the need for laborious aqueous workups and chromatographic purification that are often required to separate the product from residual chromium species in homogeneous reactions. adichemistry.com The result is a cleaner product stream and reduced processing time. aga-analytical.com.pl
Furthermore, heterogeneous systems offer improved reactivity and selectivity. aga-analytical.com.pl By immobilizing the reagent, the support matrix can influence the reaction environment, sometimes leading to milder reaction conditions and preventing side reactions, such as those caused by the acidity of the reagent. asianpubs.orgresearchgate.net The toxic chromium (VI) species remain bound to the solid support, which not only simplifies their removal but also reduces their environmental impact and potential for product contamination.
These systems are also highly adaptable. They are suitable for both batch reactions and continuous flow applications, the latter being a key area of process intensification. aga-analytical.com.plqub.ac.uk Compared to polymer-based supports, inorganic supports like alumina are not prone to swelling, are thermally stable, mechanically robust, and compatible with a wide range of solvents. princeton.eduaga-analytical.com.pl
Table 1: Key Advantages of Heterogeneous PDC Systems
| Advantage | Description | Source(s) |
| Simplified Product Isolation | The solid reagent is easily removed by filtration, eliminating complex purification steps. | aga-analytical.com.plijirset.com |
| Reduced Waste & Contamination | Toxic chromium byproducts remain on the support, preventing product contamination and simplifying waste disposal. | |
| Improved Selectivity | The support can moderate the reagent's acidity, reducing side reactions and increasing yield of the desired product. | asianpubs.orgresearchgate.net |
| Enhanced Safety | Immobilizing the reactive and toxic oxidant on a solid support makes it easier and safer to handle. | |
| Process Compatibility | Suitable for both traditional batch processing and modern continuous flow systems. | aga-analytical.com.plqub.ac.uk |
| Recyclability | The supported reagent can often be regenerated and reused, lowering overall cost and waste. | researchgate.net |
Process Intensification Research in PDC Oxidations (e.g., dry conditions, optimized reaction times)
Process intensification aims to develop chemical processes that are more efficient, cost-effective, and environmentally benign. qub.ac.uk In the context of PDC oxidations, research has focused on optimizing reaction parameters such as solvent use and reaction time. adichemistry.comnumberanalytics.com
A significant area of research is the use of "dry" or solvent-free conditions. asianpubs.org As seen with alumina-supported reagents, oxidations can be performed by grinding the solid reactant, reagent, and support together, often with only a few drops of a high-boiling liquid or no solvent at all. asianpubs.orgresearchgate.net This approach dramatically reduces solvent waste, a key goal of green chemistry. Maintaining strictly anhydrous conditions is also crucial for selectivity, as it prevents the over-oxidation of primary alcohols to carboxylic acids, ensuring the reaction stops at the aldehyde stage. adichemistry.come-bookshelf.de
Optimizing reaction times is another critical aspect of process intensification. numberanalytics.com Slow reaction rates are a known drawback of some PDC oxidations. adichemistry.com To counter this, accelerators such as molecular sieves or organic acids can be added to speed up the reaction. adichemistry.com However, careful monitoring of the reaction's progress is essential to identify the optimal reaction time, preventing both incomplete reactions and the formation of byproducts from over-oxidation. numberanalytics.comnumberanalytics.com Adjusting the amount of PDC used (the reagent loading) is another strategy to minimize byproduct formation and improve yields within an efficient timeframe. numberanalytics.com These optimization strategies are key to making PDC oxidations more scalable and economical for industrial applications. qub.ac.uk
Table 2: Process Intensification Strategies for PDC Oxidations
| Strategy | Description | Research Findings | Source(s) |
| Dry/Solvent-Free Conditions | Performing the oxidation by grinding solid reagents, often on a support like alumina, without bulk solvent. | Reduces solvent waste and can improve reaction efficiency. Essential for preventing over-oxidation of primary alcohols. | asianpubs.orgresearchgate.netadichemistry.com |
| Optimized Reaction Time | Monitoring the reaction to determine the shortest time required for complete conversion without byproduct formation. | Prevents under- or over-oxidation, maximizing the yield of the desired carbonyl compound. | numberanalytics.comnumberanalytics.com |
| Use of Accelerators | Adding substances like molecular sieves or pyridinium trifluoroacetate to increase the reaction rate. | Can significantly shorten reaction times, but must be used carefully to maintain selectivity. | adichemistry.comwikipedia.org |
| Optimized Reagent Loading | Using the minimum amount of PDC required for complete conversion. | Minimizes waste, cost, and the potential for side reactions. | numberanalytics.com |
Computational and Theoretical Studies on Pyridinium Dichromate Chemistry
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in unraveling the mechanistic pathways of PDC-mediated oxidations. These calculations provide a quantitative description of the electronic structure and energetics of reactants, transition states, and products.
Density Functional Theory (DFT) Studies on Reaction Energetics and Transition States
Density Functional Theory (DFT) has become a cornerstone in the computational study of chemical reactions, offering a balance between accuracy and computational cost. nih.govmdpi.com DFT calculations are widely used to investigate the energetics of reaction pathways and to locate and characterize transition state structures. wikipedia.orgnumberanalytics.comims.ac.jp The theory is founded on the principle that the energy of a system can be determined from its electron density. mdpi.com Various functionals, such as B3LYP and M06, have been developed to approximate the exchange-correlation energy, a key component of the total energy. mdpi.com
In the context of Pyridinium (B92312) Dichromate (PDC) chemistry, DFT studies can elucidate the mechanism of oxidation reactions. For instance, the oxidation of alcohols to aldehydes or ketones involves a series of steps, including the formation of a chromate (B82759) ester intermediate. numberanalytics.com DFT calculations can model the potential energy surface of this transformation, identifying the transition state and calculating the activation energy barrier. This information is crucial for understanding the reaction kinetics. wikipedia.org For example, studies on similar chromium (VI) reagents have shown that the reaction is promoted by hydrogen ions. researchgate.net
Computational approaches like DFT can also explore the influence of solvents and substituents on the reaction rate and selectivity. researchgate.net By modeling the reaction in different solvent environments, researchers can predict how the solvent polarity affects the stability of intermediates and transition states. Similarly, the electronic effects of substituents on the alcohol substrate can be systematically studied to understand their impact on reactivity. researchgate.net
| DFT Functional | Basis Set | Typical Application |
|---|---|---|
| B3LYP | 6-31+G(d,p) | Geometry optimization and frequency calculations of organic molecules. mdpi.com |
| M06-2X | 6-311++G(2d,p) | Studying reaction mechanisms and non-covalent interactions. mdpi.com |
| PW91 | Plane-wave basis sets | Calculations on periodic systems, such as surfaces. researchgate.net |
| B3LYP | 6-31G | Used for larger systems or initial geometry optimizations. nih.gov |
The insights gained from DFT studies are not limited to reaction mechanisms. They also contribute to understanding the properties of the PDC reagent itself. For example, the geometry and electronic structure of the pyridinium and dichromate ions can be accurately calculated, providing a foundation for understanding their interaction and reactivity.
Analysis of Electronic Structure and Reactivity Parameters (e.g., HOMO, LUMO, Molecular Electrostatic Potential)
The electronic structure of a molecule is fundamental to its reactivity. Quantum chemical calculations provide access to a wealth of information about the distribution of electrons and the energies of molecular orbitals. Key parameters derived from these calculations, such as the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP), offer valuable insights into the chemical behavior of Pyridinium Dichromate.
The HOMO and LUMO are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. irjweb.com A smaller gap generally suggests higher reactivity. irjweb.com In the context of PDC oxidations, the LUMO of the dichromate anion is expected to play a crucial role in accepting electrons from the alcohol substrate.
The Molecular Electrostatic Potential (MEP) is a visual representation of the charge distribution on the surface of a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of positive and negative potential. Red, for instance, typically represents electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are prone to nucleophilic attack. researchgate.net For the pyridinium cation, the positive charge is localized on the nitrogen atom and the surrounding ring, making it an electrophilic center. The dichromate anion, conversely, possesses regions of high negative potential around the oxygen atoms, indicating their nucleophilic character. The MEP can also reveal potential sites for hydrogen bonding and other non-covalent interactions that can influence the course of a reaction. researchgate.net
| Parameter | Definition | Significance in Reactivity |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that is occupied by electrons. | Indicates the ability of a molecule to donate electrons (nucleophilicity). Higher HOMO energy suggests greater reactivity as a nucleophile. irjweb.com |
| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is unoccupied by electrons. | Indicates the ability of a molecule to accept electrons (electrophilicity). Lower LUMO energy suggests greater reactivity as an electrophile. irjweb.com |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap often correlates with higher chemical reactivity and lower kinetic stability. irjweb.com |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface of a molecule. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for chemical reactions. researchgate.net |
Molecular Dynamics Simulations of PDC Interactions
While quantum chemical calculations provide a static picture of molecules and reactions, molecular dynamics (MD) simulations offer a dynamic perspective. arxiv.org MD simulations model the movement of atoms and molecules over time, providing insights into the behavior of systems in solution and the interactions between different species. nih.gov
In the context of this compound, MD simulations can be used to study the aggregation of PDC in different solvents and the interaction of the pyridinium and dichromate ions with substrate molecules. researchgate.net These simulations can reveal the role of the solvent in mediating the interaction between the oxidant and the substrate, as well as the preferred orientation of the reactants prior to the chemical reaction. All-atom MD simulations, where every atom is explicitly represented, can capture the subtle interplay of forces, including electrostatic interactions, van der Waals forces, and hydrogen bonding, that govern the behavior of the system. nih.govresearchgate.net
For example, MD simulations could be employed to investigate how PDC interacts with an alcohol in a non-polar solvent like dichloromethane (B109758) versus a polar solvent like dimethylformamide. The simulations could illustrate the formation of a pre-reaction complex and how its structure and stability are influenced by the surrounding solvent molecules. This information is complementary to the energetic data obtained from DFT calculations and can contribute to a more complete understanding of the reaction mechanism.
Computational Insights into Selectivity and Reactivity
Computational methods are particularly valuable for understanding and predicting the selectivity and reactivity of chemical reactions. escholarship.org In the case of this compound, which is known for its ability to selectively oxidize primary alcohols to aldehydes, computational studies can shed light on the origins of this selectivity.
By comparing the activation energies for the oxidation of a primary alcohol to an aldehyde versus its further oxidation to a carboxylic acid, DFT calculations can provide a quantitative explanation for the observed selectivity. chem-station.com The calculations might reveal that the second oxidation step has a significantly higher energy barrier, thus favoring the formation of the aldehyde under typical reaction conditions.
Furthermore, computational studies can be used to rationalize the different reactivity of PDC towards various types of alcohols (e.g., primary, secondary, allylic, benzylic). By calculating the reaction profiles for different substrates, researchers can correlate the electronic and steric properties of the alcohol with its reactivity towards PDC. For instance, the stability of the transition state for the hydride transfer step can be influenced by the ability of the substrate to stabilize a partial positive charge.
Computational screening of different substrates and reaction conditions can also guide experimental work by identifying promising candidates for selective transformations. This synergy between computational prediction and experimental validation can accelerate the development of new synthetic methodologies.
Spectroscopic Characterization Support through Computational Modeling
Computational modeling can be a powerful tool to aid in the interpretation of experimental spectroscopic data. By calculating the spectroscopic properties of molecules, such as vibrational frequencies (IR and Raman) and NMR chemical shifts, researchers can compare the theoretical spectra with the experimental ones to confirm the structure of reactants, intermediates, and products.
For instance, DFT calculations can predict the vibrational frequencies of the dichromate anion and the pyridinium cation. acs.org These calculated frequencies can be compared with experimental IR and Raman spectra of PDC to assign the observed vibrational bands to specific molecular motions. acs.org Any shifts in these frequencies upon interaction with a substrate or solvent can provide clues about the nature of these interactions.
Similarly, computational modeling has been used to support the characterization of other pyridinium salts. mdpi.comnih.gov The predicted NMR chemical shifts can be compared with experimental data to confirm the structure of a newly synthesized compound. In cases where reaction intermediates are too transient to be isolated and characterized experimentally, calculated spectroscopic properties can provide strong evidence for their existence. This integration of computational and experimental spectroscopy provides a robust approach for the characterization of chemical species involved in PDC chemistry.
Future Directions and Emerging Research Avenues in Pyridinium Dichromate Chemistry
Development of Novel PDC Analogues with Enhanced Selectivity
The development of new analogues of pyridinium (B92312) dichromate (PDC) is a promising area of research aimed at improving reaction selectivity and reducing the environmental impact of chromium-based oxidants. numberanalytics.com Scientists are focused on creating derivatives that offer better performance, including increased selectivity and reduced toxicity. numberanalytics.com
One strategy involves modifying the pyridinium cation to fine-tune the reactivity and solubility of the reagent. By introducing different substituents onto the pyridine (B92270) ring, researchers can alter the steric and electronic properties of the oxidant, potentially leading to more selective transformations. For instance, a novel PDC-catalyzed oxidative rearrangement has been described for converting tertiary allylic alcohols to β-substituted enones. researchgate.net
Another approach focuses on the development of supported or immobilized PDC reagents. These materials can offer advantages in terms of ease of separation from the reaction mixture, potential for recycling, and improved stability. While not strictly analogues, these advancements address similar goals of enhancing the practicality and sustainability of PDC-based oxidations.
Furthermore, research into different salt compositions of dichromate, beyond the pyridinium variant, could lead to new reagents with unique reactivity profiles. These explorations, coupled with detailed mechanistic studies, are crucial for the rational design of next-generation chromium-based oxidants with superior performance.
Integration of PDC Chemistry with Flow Chemistry and Automated Synthesis
The integration of pyridinium dichromate (PDC) chemistry with flow chemistry and automated synthesis presents a significant opportunity to enhance efficiency, safety, and reproducibility in organic synthesis. syrris.comrsc.org Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages for handling hazardous reagents like PDC. noelresearchgroup.com
By employing flow reactors, chemists can achieve precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. syrris.comnoelresearchgroup.com The enclosed nature of flow systems also minimizes exposure to toxic chromium compounds, enhancing operator safety. noelresearchgroup.com Furthermore, the high surface-area-to-volume ratio in microreactors allows for efficient heat transfer, mitigating the risk of runaway reactions. acs.org
Automated synthesis platforms, when combined with flow chemistry, can enable the rapid optimization of reaction conditions and the synthesis of compound libraries with minimal human intervention. rsc.org These systems can automatically vary reagent concentrations, flow rates, and temperatures to identify the optimal conditions for a given PDC-mediated transformation. rsc.org This high-throughput approach can significantly accelerate the discovery of new reactions and the development of more efficient synthetic routes. syrris.comacs.org
The synergy between computer-aided synthesis planning and automated flow systems further expands the possibilities. mit.edu A computer can design a synthetic route, which can then be executed by an automated flow chemistry platform, streamlining the entire process from conceptualization to production. mit.edu This integrated approach has the potential to revolutionize the way complex molecules are synthesized, making the process more efficient, safer, and accessible. rsc.orgmit.edu
Exploration of New Catalytic Systems for PDC Activation
While traditionally used in stoichiometric amounts, recent research has focused on developing catalytic systems that utilize this compound (PDC) or other chromium reagents more efficiently. researchgate.netresearchgate.net This approach aims to reduce the large excess of toxic chromium waste generated in classical oxidation reactions. researchgate.net
One promising strategy involves the use of a co-oxidant to regenerate the active chromium(VI) species from the reduced chromium(III) form, allowing the chromium reagent to be used in catalytic quantities. researchgate.net For example, periodic acid (H₅IO₆) has been successfully employed as a terminal oxidant in chromium-catalyzed oxidations of alcohols and arenes. researchgate.netresearchgate.net Another inexpensive and effective co-oxidant is Oxone®, which generates simple potassium salts as byproducts. researchgate.net
Researchers have also explored the use of novel catalytic systems in conjunction with PDC. A notable example is the PDC-catalyzed oxidative rearrangement of tertiary allylic alcohols to β-substituted enones, which utilizes PhI(OAc)₂ as a co-oxidant in the presence of magnesium sulfate (B86663) and water under an oxygen atmosphere. researchgate.net
Furthermore, the development of heterogeneous catalysts incorporating chromium species could offer advantages in terms of catalyst recovery and reuse. While much of the focus on greener oxidation has shifted to non-chromium alternatives, the development of efficient catalytic systems for chromium reagents remains an area of interest for specific synthetic applications where their unique reactivity is required. The table below summarizes some of the catalytic systems and co-oxidants used in conjunction with chromium reagents.
| Catalyst System | Co-oxidant | Substrate | Product | Reference |
| Pyridinium chlorochromate (PCC) | Periodic acid | Alcohols | Aldehydes, ketones, carboxylic acids | researchgate.net |
| Pyridinium chlorochromate (PCC) | Oxone® | Alcohols | Aldehydes, ketones, carboxylic acids | researchgate.net |
| Chromium trioxide (CrO₃) | Periodic acid (H₅IO₆) | Primary and secondary alcohols | Carboxylic acids and ketones | researchgate.net |
| Chromium trioxide (CrO₃) | Periodic acid (H₅IO₆) | Arenes | Quinones | researchgate.net |
| This compound (PDC) | PhI(OAc)₂ | Tertiary allylic alcohols | β-substituted enones | researchgate.net |
Mechanistic Unraveling of Less Explored PDC-Mediated Transformations
While the oxidation of alcohols by this compound (PDC) is a well-understood process, the mechanisms of less common PDC-mediated transformations remain an active area of investigation. organic-chemistry.orgresearchgate.net A deeper understanding of these reaction pathways is crucial for expanding the synthetic utility of PDC and for the rational design of more selective and efficient catalysts.
One area of focus is the oxidation of active methylene (B1212753) compounds. Kinetic studies on the oxidation of acetyl acetone (B3395972) and benzoyl acetone by PDC in an acidic medium suggest that the reaction proceeds through a protonated PDC species reacting with the enolic form of the substrate. ijrti.org The proposed mechanism involves the formation of an intermediate complex in a rate-determining step, which then decomposes to yield the final trione (B1666649) products. ijrti.org The stoichiometry was found to be 3 moles of the active methylene compound to 2 moles of PDC. ijrti.org
By unraveling the intricate mechanistic details of these less-explored reactions, chemists can potentially expand the scope of PDC as a versatile reagent in organic synthesis and develop new catalytic systems with enhanced control over reaction outcomes.
Research into Sustainable Oxidative Methodologies (in the context of alternatives to traditional chromium reagents)
The inherent toxicity and environmental concerns associated with chromium-based reagents like this compound (PDC) have spurred significant research into the development of greener and more sustainable oxidation methodologies. researchgate.netnih.govbeyondbenign.org While PDC and its analogues have been powerful tools in organic synthesis, the chemical community is increasingly focused on finding environmentally benign alternatives. nih.govmun.ca
One of the most promising approaches is the use of catalytic amounts of less toxic metals in combination with environmentally friendly terminal oxidants. For example, systems using earth-abundant metals like copper and iron in conjunction with TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) have been reported for the selective oxidation of primary alcohols. nih.gov Molecular oxygen can also be used as the ultimate green oxidant in the presence of a palladium catalyst. organic-chemistry.org
Biocatalysis offers another highly sustainable alternative. nih.gov Enzymes, such as oxidases, operate under mild conditions and exhibit high selectivity, often eliminating the need for protecting groups. nih.gov Oxidases are particularly attractive as they utilize molecular oxygen as the oxidant, resulting in high atom economy. nih.gov
Other greener alternatives that have been explored include:
Molybdenum-based catalysts: A molybdenum catalyst activated by aqueous hydrogen peroxide has been developed as a replacement for traditional chromium reagents in alcohol oxidation. beyondbenign.org
Manganese oxides: Reagents like MnO₂ and KMnO₄, especially when supported on solid phases like clay, offer less toxic alternatives to chromium compounds. mun.ca
Hypervalent iodine compounds: Reagents like Dess-Martin periodinane and o-iodoxybenzoic acid (IBX) are effective for the oxidation of alcohols, although they are often used stoichiometrically. aalto.fi
The development of catalytic systems that use small amounts of chromium reagents with a recyclable co-oxidant, as discussed in section 7.3, also represents a step towards more sustainable practices by significantly reducing chromium waste. researchgate.net The overarching goal of this research is to retain the synthetic utility of powerful oxidation reactions while minimizing their negative impact on the environment and human health.
Q & A
Q. How does pyridinium dichromate (PDC) selectively oxidize primary alcohols to aldehydes under mild conditions?
PDC oxidizes primary alcohols to aldehydes in aprotic solvents like dichloromethane at room temperature. Its lower acidity compared to pyridinium chlorochromate (PCC) minimizes acid-sensitive substrate degradation. The reaction proceeds via a chromate ester intermediate, where the rate-determining step involves deprotonation by the dichromate ion. For optimal yields, use anhydrous conditions and stoichiometric PDC (1.5–2 equivalents) .
Q. What solvents and reaction conditions are recommended for PDC-mediated oxidations to avoid over-oxidation to carboxylic acids?
Dichloromethane is preferred for aldehyde/ketone formation, while dimethylformamide (DMF) promotes over-oxidation to carboxylic acids. Key factors include:
Q. What safety protocols are essential when handling PDC in laboratory settings?
Use NIOSH-approved respirators (P100/P3 filters) for airborne particulates, nitrile gloves, and fume hoods. Avoid skin/eye contact due to hexavalent chromium toxicity. Dispose of waste via licensed hazardous waste contractors, adhering to UN3085 transport regulations for oxidizing solids .
Advanced Research Questions
Q. How can side reactions (e.g., epoxidation, α,β-unsaturated ketone formation) be minimized during PDC oxidations of allylic alcohols?
Q. What mechanistic insights support the use of PDC in non-aqueous media for oxidizing mandelic acid derivatives?
Kinetic studies in dimethyl sulfoxide (DMSO) reveal a first-order dependence on both PDC and substrate. UV-Vis spectroscopy at λmax = 372 nm tracks chromate reduction, while IR spectroscopy (C=O stretch at 1660 cm<sup>-1</sup>) confirms aldehyde formation. Rate constants (k = 2.303 × slope) derived from absorbance decay curves indicate single-step degradation .
Q. What methodologies address the environmental persistence and ecotoxicity data gaps for PDC?
- Aquatic toxicity assays : Use Daphnia magna or algal growth inhibition tests (OECD 201/202 guidelines) to assess LC50.
- Soil mobility studies : Conduct column leaching experiments with varying pH (4–9) to evaluate Cr(VI) migration.
- Photocatalytic degradation : Employ ZnS nanoparticles under UV light (λ = 295–382 nm) to achieve >50% degradation within 90 minutes .
Q. How does solvent polarity influence the E2 elimination pathway in PDC-mediated oxidations of secondary alcohols?
In polar aprotic solvents (e.g., DMF), PDC facilitates E2 elimination via a concerted mechanism, producing α,β-unsaturated ketones. Non-polar solvents favor chromate ester formation, leading to ketones without elimination. Solvent dielectric constants directly correlate with transition-state stabilization for E2 pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
